(3-Phenylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of (3-Phenylphenyl)methanamine hydrochloride is C13H14ClN. The exact molecular structure couldn’t be found in the search results.Scientific Research Applications
Photocytotoxic Properties and Cellular Imaging
Iron(III) complexes incorporating derivatives of phenylmethanamine exhibit remarkable photocytotoxicity under red light, making them potent for applications in cellular imaging and photodynamic therapy. These complexes, by generating reactive oxygen species, offer a new approach to targeting cancer cells, showing significant apoptosis in various cell lines (Basu et al., 2014).
Catalytic Applications
Derivatives of phenylmethanamine have been synthesized and used in unsymmetrical pincer palladacycles, showing good activity and selectivity in catalytic applications. These findings suggest a versatile role in organic synthesis and catalysis, expanding the potential of palladacycles in various chemical reactions (Roffe et al., 2016).
Hydrogenation Reactions
N-heterocyclic ruthenium(II) complexes featuring phenylquinazolin derivatives, synthesized from phenylmethanamine, have shown excellent performance in transfer hydrogenation of acetophenone derivatives. These results highlight the utility of these complexes in hydrogenation reactions, offering high conversions and turnover frequencies with minimal catalyst usage (Karabuğa et al., 2015).
Synthesis of New Derivatives
Research on phenylcyclopentylmethanamine derivatives has indicated a broad spectrum of biological activity, prompting the synthesis of new compounds. These efforts contribute to the exploration of novel therapeutic agents, underscoring the chemical versatility of phenylmethanamine derivatives (Aghekyan et al., 2013).
Mechanistic Studies in Organic Reactions
Computational and mechanistic studies on reactions involving diphenylamine derivatives, such as the formation of 1,4-benzodiazepine-2,5-diones, provide insights into the reaction pathways and the role of catalysts. These studies not only enhance our understanding of organic reaction mechanisms but also assist in the development of more efficient synthetic strategies (Zhou & Li, 2019).
Safety And Hazards
properties
IUPAC Name |
(3-phenylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGFUBODWRKTQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590010 |
Source
|
Record name | 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylphenyl)methanamine hydrochloride | |
CAS RN |
870837-46-0 |
Source
|
Record name | [1,1′-Biphenyl]-3-methanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870837-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.